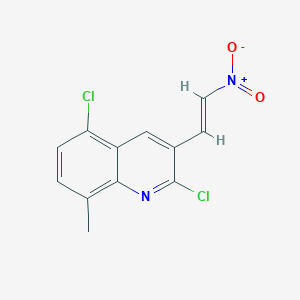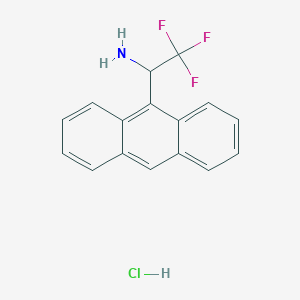
1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)-: is a heterocyclic compound that features a triazole ring substituted with a thiol group and a phenyl ring bearing a sulfamoyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3-thiol can be synthesized from thiosemicarbazide by acylation with formic acid followed by cyclization of 1-formyl-3-thiosemicarbazide into 1H-1,2,4-triazole-3-thiol . The preparation of 5-(p-sulfamoylphenyl)-substituted derivatives involves further functionalization of the triazole ring with the appropriate phenyl sulfonamide group.
Industrial Production Methods: Industrial production methods for 1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or nitric acid can be used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)- is used as a ligand in coordination chemistry to form complexes with metals. It also serves as a building block for the synthesis of more complex heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in inhibiting certain enzymes involved in disease pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: 1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)- is used as a corrosion inhibitor in industrial applications. It forms a protective film on metal surfaces, preventing corrosion in acidic environments .
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)- involves its ability to interact with metal ions and biological macromolecules. The thiol group can form coordination bonds with metal ions, while the triazole ring can participate in hydrogen bonding and π-π interactions with biological targets. These interactions can inhibit enzyme activity and disrupt biological pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
1H-1,2,4-Triazole-3-thiol: A simpler analog without the phenyl sulfonamide group.
5-Phenyl-1H-1,2,4-triazole-3-thiol: A similar compound with a phenyl group instead of the sulfamoylphenyl group.
1H-1,2,3-Triazole: A related triazole compound with different substitution patterns.
Uniqueness: 1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)- is unique due to the presence of both the thiol and sulfamoylphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
3414-97-9 |
|---|---|
Fórmula molecular |
C8H8N4O2S2 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
4-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N4O2S2/c9-16(13,14)6-3-1-5(2-4-6)7-10-8(15)12-11-7/h1-4H,(H2,9,13,14)(H2,10,11,12,15) |
Clave InChI |
YLXGKDFREFSALU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=S)NN2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)




![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)

![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)


![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)
